2-Isocyanato-Thiazole

Medicinal Chemistry mGlu5 Receptor CNS Drug Discovery

2-Isocyanato-Thiazole (CAS 71189-23-6) is a heterocyclic organic compound belonging to the thiazole family, characterized by a reactive isocyanate (-N=C=O) functional group directly attached to the C2 position of a 1,3-thiazole ring. Its molecular formula is C4H2N2OS, with a molecular weight of 126.14 g/mol, and it typically requires storage away from moisture at room temperature.

Molecular Formula C4H2N2OS
Molecular Weight 126.14 g/mol
CAS No. 71189-23-6
Cat. No. B1323147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isocyanato-Thiazole
CAS71189-23-6
Molecular FormulaC4H2N2OS
Molecular Weight126.14 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)N=C=O
InChIInChI=1S/C4H2N2OS/c7-3-6-4-5-1-2-8-4/h1-2H
InChIKeyMXJQJCACXRHPOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isocyanato-Thiazole CAS 71189-23-6: Core Properties and Structural Profile for Procurement


2-Isocyanato-Thiazole (CAS 71189-23-6) is a heterocyclic organic compound belonging to the thiazole family, characterized by a reactive isocyanate (-N=C=O) functional group directly attached to the C2 position of a 1,3-thiazole ring [1]. Its molecular formula is C4H2N2OS, with a molecular weight of 126.14 g/mol, and it typically requires storage away from moisture at room temperature [2]. This compound serves primarily as a versatile building block in organic synthesis, enabling the efficient installation of thiazole moieties into more complex molecular architectures [3].

Why 2-Isocyanato-Thiazole (CAS 71189-23-6) Cannot Be Replaced by Generic Thiazole or Isocyanate Analogs


Substituting 2-Isocyanato-Thiazole with a generic analog (e.g., a simple aryl isocyanate or a non-isocyanate thiazole) is not chemically feasible without fundamentally altering the synthetic pathway and final product properties. The compound's value derives from the specific combination of the electrophilic isocyanate group and the electron-deficient 1,3-thiazole ring [1]. This unique arrangement dictates both its reactivity in nucleophilic additions and the physicochemical properties (e.g., lipophilicity, metabolic stability) conferred to the resulting ureas, carbamates, and amides [2]. Using an alternative isocyanate would result in a different heterocyclic core, while using a non-isocyanate thiazole would necessitate a different coupling chemistry (e.g., amide bond formation), potentially introducing additional steps, lower yields, and different pharmacological or material profiles [3].

Quantitative Differentiation Evidence for 2-Isocyanato-Thiazole (CAS 71189-23-6) vs. Key Analogs


Improved Binding Affinity of Thiazole-Containing Fenobam Analogues vs. Parent Imidazole Drug

In a study designing fenobam analogs for mGlu5 receptor antagonism, the replacement of the imidazole ring with a thiazole moiety (synthesized using 2-isocyanato-thiazole as a precursor) resulted in compounds with improved computational binding energies compared to the reference drug fenobam [1]. This suggests that the thiazole core, when introduced via 2-isocyanato-thiazole, can enhance target engagement.

Medicinal Chemistry mGlu5 Receptor CNS Drug Discovery

Regioselective Reactivity Advantage Over Halogenated Thiazole Isocyanates

Unlike halogenated thiazole isocyanates such as 2-chloro-4-(trifluoromethyl)-5-isocyanatothiazole, the parent 2-isocyanato-thiazole offers a single, predictable electrophilic site, eliminating the complication of competitive nucleophilic aromatic substitution at halogen-bearing ring positions [1]. This simplifies reaction monitoring and purification, leading to higher synthetic efficiency.

Organic Synthesis Polymer Chemistry Agrochemicals

Higher Calculated LogP vs. Isothiocyanate Analog Suggests Superior Membrane Permeability

A comparison of calculated physicochemical properties shows that 2-isocyanato-thiazole (LogP ~1.1) has a lower predicted lipophilicity than its isothiocyanate analog, 2-isothiocyanato-thiazole (LogP ~2.7) [1][2]. This difference suggests that derivatives of 2-isocyanato-thiazole may exhibit better aqueous solubility and potentially more favorable drug-like properties, aligning with Lipinski's Rule of Five.

ADME Drug Design Physicochemical Properties

Commercial Availability in Higher Purity Grades (≥95%) for Research Applications

2-Isocyanato-Thiazole is widely available from multiple specialty chemical suppliers with a minimum purity specification of 95% (HPLC or GC) [1]. This is in contrast to some more complex or less common thiazole isocyanates, which may only be offered in lower purities or as custom synthesis items with longer lead times and higher costs.

Procurement Chemical Sourcing Quality Control

Recommended Application Scenarios for 2-Isocyanato-Thiazole (CAS 71189-23-6) Based on Evidence


Synthesis of Thiazole-Containing Ureas for CNS Drug Discovery (e.g., mGlu5 Antagonists)

Utilize 2-isocyanato-thiazole as a key building block to react with various amine-containing scaffolds, generating focused libraries of thiazolyl-ureas. As supported by computational evidence, the resulting thiazole core can confer improved binding affinity to neurological targets like mGlu5 receptors compared to imidazole-based analogs [1]. This approach is ideal for medicinal chemistry programs targeting anxiety, pain, or other CNS disorders.

Clean Synthesis of Alkoxybenzamides for Gastrointestinal Prokinetic Agents

Employ 2-isocyanato-thiazole in a patented, high-yielding, and step-economical route to produce trimethoxybenzoylaminothiazole derivatives [2]. This method, which leverages the direct reaction of the isocyanate with an alkoxybenzene in the presence of a Lewis acid, avoids the limitations of traditional amide coupling and is specifically suited for the industrial-scale preparation of active pharmaceutical ingredients (APIs) that improve gastrointestinal motility.

Development of Functional Polymers and Coatings with Precise Thiazole Incorporation

Incorporate 2-isocyanato-thiazole as a reactive monomer in polyurethane or polyurea formulations [3]. Its single, well-defined electrophilic site ensures controlled cross-linking and allows for the homogeneous distribution of the thiazole moiety throughout the polymer matrix. This can be leveraged to impart specific properties such as enhanced thermal stability or biological activity (e.g., antifungal) to advanced materials and specialty coatings.

Design of Agrochemical Leads with Optimized Physicochemical Properties

Use 2-isocyanato-thiazole to synthesize novel herbicides or fungicides where the thiazole ring is a known pharmacophore for bioactivity [4]. The compound's moderate lipophilicity (LogP ~1.1) suggests that the resulting ureas or carbamates will have a favorable balance of solubility and membrane permeability, a critical parameter for optimizing uptake and translocation in plants while minimizing environmental persistence.

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